molecular formula C20H21N3O5S B12218097 4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B12218097
M. Wt: 415.5 g/mol
InChI Key: VWOQRVLQOOMITG-UHFFFAOYSA-N
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Description

4-[3-(2-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 2-methanesulfonamidophenylhydrazine with an appropriate diketone to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors to enhance yield and reduce reaction times . These methods offer better control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives .

Scientific Research Applications

4-[3-(2-Methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[3-(2-methanesulfonamidophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methanesulfonamide group, in particular, plays a crucial role in its enzyme inhibitory properties and potential therapeutic applications .

Properties

Molecular Formula

C20H21N3O5S

Molecular Weight

415.5 g/mol

IUPAC Name

4-[5-[2-(methanesulfonamido)phenyl]-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

InChI

InChI=1S/C20H21N3O5S/c1-29(27,28)22-16-10-6-5-9-15(16)17-13-18(14-7-3-2-4-8-14)23(21-17)19(24)11-12-20(25)26/h2-10,18,22H,11-13H2,1H3,(H,25,26)

InChI Key

VWOQRVLQOOMITG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)CCC(=O)O

Origin of Product

United States

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